Cas no 444152-52-7 (2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide)
444152-52-7 structure
Product Name:2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide
Numero CAS:444152-52-7
MF:C27H31N3O
MW:413.55454659462
CID:3071120
PubChem ID:1119969
Update Time:2025-04-21
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide
- 2-(4-benzhydryl-1-piperazinyl)-N-(2-ethylphenyl)acetamide
- 444152-52-7
- AG-690/40749684
- AKOS000564694
-
- MDL: MFCD02046693
- Inchi: 1S/C27H31N3O/c1-2-22-11-9-10-16-25(22)28-26(31)21-29-17-19-30(20-18-29)27(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,27H,2,17-21H2,1H3,(H,28,31)
- Chiave InChI: NDSABCVWWZRQKQ-UHFFFAOYSA-N
- Sorrisi: O=C(CN1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1)NC1C=CC=CC=1CC
Proprietà calcolate
- Massa esatta: 413.246712621Da
- Massa monoisotopica: 413.246712621Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 515
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5
- Superficie polare topologica: 35.6Ų
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11122696-5g |
2-(4-Benzhydrylpiperazin-1-yl)-N-(2-ethylphenyl)acetamide |
444152-52-7 | 97% | 5g |
$874 | 2024-07-17 |
2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide Letteratura correlata
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
444152-52-7 (2-(4-Benzhydryl-piperazin-1-yl)-N-(2-ethyl-phenyl)-acetamide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso